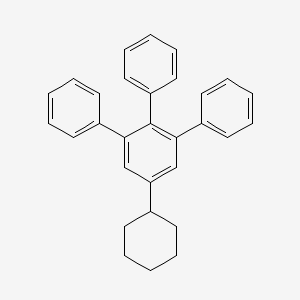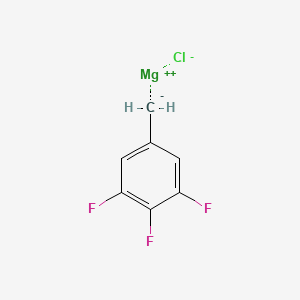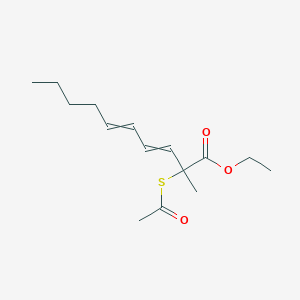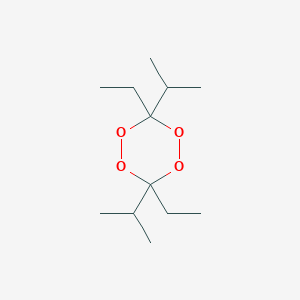![molecular formula C13H15N5O2 B15169275 1,3-Dimethyl-8-propylpyrrolo[3,2-G]pteridine-2,4-dione CAS No. 647826-59-3](/img/structure/B15169275.png)
1,3-Dimethyl-8-propylpyrrolo[3,2-G]pteridine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-8-propylpyrrolo[3,2-G]pteridine-2,4-dione is an organic compound belonging to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-8-propylpyrrolo[3,2-G]pteridine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dimethyl-5,6-diaminouracil with activated double bond systems under microwave irradiation . This method is efficient and yields high purity products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The use of microwave-assisted synthesis can be scaled up for industrial applications, ensuring high yield and purity.
化学反応の分析
Types of Reactions
1,3-Dimethyl-8-propylpyrrolo[3,2-G]pteridine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the C-7 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkylamines and polyphenols can be used in the presence of acids.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities.
科学的研究の応用
1,3-Dimethyl-8-propylpyrrolo[3,2-G]pteridine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 1,3-Dimethyl-8-propylpyrrolo[3,2-G]pteridine-2,4-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit kinase activity, leading to altered cellular signaling .
類似化合物との比較
Similar Compounds
1,3-Dimethyllumazine: Shares a similar pteridine core structure but differs in its substituents.
8-Substituted Xanthines: These compounds have a similar heterocyclic structure and exhibit comparable biological activities.
Uniqueness
1,3-Dimethyl-8-propylpyrrolo[3,2-G]pteridine-2,4-dione is unique due to its specific substituents, which confer distinct chemical and biological properties
特性
CAS番号 |
647826-59-3 |
|---|---|
分子式 |
C13H15N5O2 |
分子量 |
273.29 g/mol |
IUPAC名 |
1,3-dimethyl-8-propylpyrrolo[3,2-g]pteridine-2,4-dione |
InChI |
InChI=1S/C13H15N5O2/c1-4-6-18-7-5-8-10(18)15-11-9(14-8)12(19)17(3)13(20)16(11)2/h5,7H,4,6H2,1-3H3 |
InChIキー |
VQRMVZJATUILBP-UHFFFAOYSA-N |
正規SMILES |
CCCN1C=CC2=C1N=C3C(=N2)C(=O)N(C(=O)N3C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[5-(4-Methylphenyl)thiophen-3-yl]acetonitrile](/img/structure/B15169201.png)


![Isoindolo[2,1-b]isoquinolin-5(7H)-one, 12-(trimethylsilyl)-](/img/structure/B15169211.png)
![Benzothiazole, 2-[[(2R)-2-methoxy-4-pentynyl]thio]-](/img/structure/B15169213.png)
![2-[2-(4-Oxopiperidin-1-yl)ethanesulfonyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B15169216.png)

![1H-Benz[e]indole, 2,3-dihydro-1,1,2-trimethyl-](/img/structure/B15169222.png)
![[(2R,4S,5R)-5-(Phenanthren-9-yl)-2-phenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B15169239.png)

![Phosphonic acid, [[4-hydroxy-2-(6-phenyl-9H-purin-9-yl)butoxy]methyl]-](/img/structure/B15169251.png)
![9-(3,4-Dichlorophenoxy)-3-azaspiro[5.5]undecane](/img/structure/B15169255.png)
